molecular formula C24H27ClFN5O2 B10834439 1-((3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methyl)-3-(3-fluoro-4-(3-hydroxyazetidin-1-yl)phenyl)urea

1-((3-tert-butyl-1-(3-chlorophenyl)-1H-pyrazol-5-yl)methyl)-3-(3-fluoro-4-(3-hydroxyazetidin-1-yl)phenyl)urea

Cat. No.: B10834439
M. Wt: 472.0 g/mol
InChI Key: BLMVABKWVMAQJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25666693-Compound-54 involves a series of carefully controlled chemical reactions. The primary synthetic route includes the use of peptide synthesis techniques to create the single-chain peptide mimetic. The reaction conditions typically involve the use of protecting groups to ensure the correct formation of peptide bonds and the use of specific reagents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of PMID25666693-Compound-54 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

PMID25666693-Compound-54 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

PMID25666693-Compound-54 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in modulating biological processes, such as cell signaling and hormone regulation.

    Medicine: Explored for its potential therapeutic applications, including as a treatment for conditions related to relaxin deficiency.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID25666693-Compound-54 involves its interaction with specific molecular targets, such as receptors and enzymes. The compound mimics the action of human relaxin by binding to relaxin receptors, leading to the activation of downstream signaling pathways. These pathways are involved in various physiological processes, including vasodilation, collagen remodeling, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID25666693-Compound-54 is unique due to its optimized structure, which enhances its stability and efficacy compared to natural relaxin and other peptide mimetics. This makes it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H27ClFN5O2

Molecular Weight

472.0 g/mol

IUPAC Name

1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[3-fluoro-4-(3-hydroxyazetidin-1-yl)phenyl]urea

InChI

InChI=1S/C24H27ClFN5O2/c1-24(2,3)22-11-18(31(29-22)17-6-4-5-15(25)9-17)12-27-23(33)28-16-7-8-21(20(26)10-16)30-13-19(32)14-30/h4-11,19,32H,12-14H2,1-3H3,(H2,27,28,33)

InChI Key

BLMVABKWVMAQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=CC(=C(C=C2)N3CC(C3)O)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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